molecular formula C8H14O3 B043150 Ethyl isobutyrylacetate CAS No. 7152-15-0

Ethyl isobutyrylacetate

Cat. No. B043150
CAS RN: 7152-15-0
M. Wt: 158.19 g/mol
InChI Key: XCLDSQRVMMXWMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl isobutyrylacetate involves a new approach based on magnesium ethoxide and magnesium chloride/triethylamine catalysis system. The optimal ratio of reactants was identified, and the reaction was conducted at low temperatures to achieve the highest yield of 61% (Zheng Guo-jun, 2006).

Molecular Structure Analysis

Ethyl isobutyrylacetate's molecular structure has been characterized by various spectroscopic techniques, including NMR and FTIR, as part of broader studies on ester derivatives and their reactions. These studies help in understanding the compound's structure and behavior under different conditions (I. Espinasse et al., 1995).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including transesterification, which is key to its synthesis and modification. The reaction conditions such as reactant mole ratio, reaction time, and catalyst significantly affect the product yield, demonstrating the compound's reactive versatility (H. Bin et al., 2014).

Physical Properties Analysis

The physical properties of ethyl isobutyrylacetate, including its phase behavior and solubility, are critical for its application in various chemical processes. While specific studies on its physical properties are scarce, the general principles of ester chemistry apply, suggesting moderate solubility in organic solvents and a relatively low boiling point compared to more complex or larger molecular weight compounds.

Chemical Properties Analysis

Ethyl isobutyrylacetate exhibits typical ester chemical properties, such as the ability to participate in reactions like hydrolysis, esterification, and transesterification. Its reactivity is influenced by the presence of the ethyl group and the isobutyryl moiety, which dictate its interactions in chemical processes (J. Dekeyser et al., 1989).

properties

IUPAC Name

ethyl 4-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLDSQRVMMXWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00221758
Record name Ethyl isobutyrylacetate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl isobutyrylacetate

CAS RN

7152-15-0
Record name Ethyl isobutyrylacetate
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Record name Ethyl isobutyrylacetate
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Record name Ethyl isobutyrylacetate
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Record name Ethyl isobutyrylacetate
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Record name Ethyl isobutyrylacetate
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Synthesis routes and methods I

Procedure details

10 g of methyl isopropyl ketone were added to a solution of 400 cc of benzene, 850 cc of diethyl carbonate, 200 cc of hexamethyl phosphoric acid triamide and 60 g of sodium hydride (80% in paraffin oil), and the reaction mixture was heated to 70° to 80° C. After the reaction had started, the reaction mixture was cooled to approximately 30° C, and a solution of 76 g of methyl isopropyl ketone in 200 cc of benzene was added dropwise over a period of 2 hours at that temperature. After the reaction mixture had stood overnight, methanol was carefully added to it with cooling, followed by acidification with aqueous hydrochloric acid. The reaction mixture was then treated as described in Example 1.1. The yield was 81% of 3-keto-4-methyl valeric acid ethyl ester.
Quantity
10 g
Type
reactant
Reaction Step One
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850 mL
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60 g
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reactant
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400 mL
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solvent
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200 mL
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76 g
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200 mL
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Sodium pellets (3.39 g, 148 mmol) were dissolved in ethanol (100 ml) under nitrogen at room temperature and a solution of diethyloxalate (20 ml, 147 mmol) in 3-methyl-2-butanone (18.9 ml, 177 mmol) was added dropwise at room temperature over 30 minutes. The reaction was diluted with ethanol (100 ml), heated to 60° C. and stirred at this temperature for 2 hours. After cooling to room temperature the reaction was poured onto ice-cold 2N HCl (200 ml) and extracted with diethylether (300 ml) and ethyl acetate (300 ml). The combined organic extracts were dried over MgSO4, concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel eluting with a solvent gradient of pentane:ethyl acetate (99:1 changing to 95:5, by volume) to give 4-methyl-3-oxo-pentanoic acid ethyl ester (23.8 g) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ=14.40-14.80 (1H, brs), 6.40 (1H, s), 4.30-4.39 (2H, quart), 260-2.71 (1H, quin), 1.35-1.40 (3H, t), 1.15-1.20 (6H, d) ppm. LRMS (electrospray): m/z [M−H]+ 185.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
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Reaction Step One
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20 mL
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reactant
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Quantity
18.9 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
EH Kroeker, SM McElvain - Journal of the American Chemical …, 1934 - ACS Publications
… Summary Ethyl «-carbethoxy-a'-isobutyryl-d-phenylglutarate has been prepared by the addition of ethyl isobutyrylacetate to benzalmalonic ester and also by the addition of malonic …
Number of citations: 8 pubs.acs.org
M Watanabe, H Koike, T Ishiba, T Okada, S Seo… - Bioorganic & medicinal …, 1997 - Elsevier
… The reaction of p-fluorobenzaldehyde (5) 81.81 g with ethyl isobutyrylacetate (6) gave 151.0 g (yield: 86.7%) of compound (7). The mixture of a solution of 44.68 g of compound 7 in 65 …
Number of citations: 200 www.sciencedirect.com
SH Yoon, KW Seo, SS Lee, IW Shim - Thin Solid Films, 2006 - Elsevier
… This precursor was synthesized to understand CIS thin film formation process in this work by reacting 0.3 mol of ethyl isobutyrylacetate and sodium metal, and 0.1 mol of InCl 3 (Aldrich …
Number of citations: 38 www.sciencedirect.com
M YAMASHITA - The Journal of Organic Chemistry, 1958 - ACS Publications
… In the first, ethyl isobutyrylacetate (I) was treated with hydrogen cyanide and, without … (0.01 mole)of ethyl isobutyrylacetate,12 and 0.98 g. (0.02 mole) of powdered sodium cyanide were …
Number of citations: 33 pubs.acs.org
RFB Cox, EH Kroeker, SM McElvain - Journal of the American …, 1934 - ACS Publications
… Summary Ethyl «-carbethoxy-a'-isobutyryl-d-phenylglutarate has been prepared by the addition of ethyl isobutyrylacetate to benzalmalonic ester and also by the addition of malonic …
Number of citations: 2 pubs.acs.org
JM Calvo, MG Kalyanpur, CM Stevens - Biochemistry, 1962 - ACS Publications
… that ethyl isobutyrylacetate cyanohydrin was isolated from the reaction of ethyl isobutyrylacetate, … Acid hydrolysis of ethyl isobutyrylacetate cyanohydrin gave 2-isopropylmalic acid in the …
Number of citations: 45 pubs.acs.org
MJ Burk, TGP Harper, CS Kalberg - Journal of the American …, 1995 - ACS Publications
… Interestingly, hydrogenation of ethyl isobutyrylacetate (entry 5) using the Ru catalyst derived from (J?,/?)-z'-Pr-BPE afforded (R)-ethyl 3-hydroxy-4methylpentanoate (99.0% ee), a chiral …
Number of citations: 214 pubs.acs.org
C Zheng, VT Pham, RS Phillips - Bioorganic & medicinal chemistry letters, 1992 - Elsevier
The secondary alcohol dehydrogenase (SADH) of T. ethanolicus was produced by controlling the growth temperature at 50 C. Chiral hydroxyesters were obtained by the asymmetric …
Number of citations: 20 www.sciencedirect.com
H Yamanaka, K Hisaki, K Kase, T Ishihara, JT Gupton - Tetrahedron letters, 1998 - Elsevier
β-Fluoro vinamidinium salt (1) reacted with 1.1 equiv. of methylene compounds activated with carbonyl or cyano groups in the presence of lithium diisopropylamide or sodium hydride …
Number of citations: 13 www.sciencedirect.com
JP Park, SK Kim, JY Park, KM Ok… - Bulletin of the Korean …, 2009 - koreascience.kr
… This precursor, Cu(eiac)2, was synthesized as our early paper28 by reacting 0.2 mol of ethyl isobutyrylacetate and sodium metal, and 0.1 mol ofCuCl2 (Aldrich Chem. Co.) in a 30 mL …
Number of citations: 8 koreascience.kr

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